Sotalol Hydrochloride vs. Amiodarone: Comparative Efficacy in Atrial Fibrillation Rhythm Control
In the SAFE-T randomized controlled trial (n=665), sotalol demonstrated inferior long-term maintenance of sinus rhythm compared with amiodarone. While spontaneous conversion rates were similar (sotalol 24.2% vs. amiodarone 27.1%, P=0.41), the median time to atrial fibrillation recurrence was 74 days for sotalol versus 487 days for amiodarone (P<0.001) in the intention-to-treat analysis [1]. However, in the subgroup with ischemic heart disease, the median time to recurrence was 428 days for sotalol versus 569 days for amiodarone (P=0.53), indicating comparable efficacy in this specific population [1].
| Evidence Dimension | Median time to atrial fibrillation recurrence |
|---|---|
| Target Compound Data | 74 days (ITT); 209 days (treatment received) |
| Comparator Or Baseline | Amiodarone: 487 days (ITT); 809 days (treatment received) |
| Quantified Difference | Amiodarone extended recurrence time by 413 days (ITT) relative to sotalol |
| Conditions | Double-blind, placebo-controlled RCT; 665 patients with persistent AF; 1-4.5 years follow-up; weekly transtelephonic monitoring |
Why This Matters
This data informs procurement decisions for atrial fibrillation management protocols: sotalol may be selected when amiodarone's long-term organ toxicity risks outweigh the benefit of extended rhythm control, particularly in patients requiring shorter-term therapy or those with ischemic heart disease.
- [1] Singh BN, Singh SN, Reda DJ, et al. Amiodarone versus sotalol for atrial fibrillation. N Engl J Med. 2005;352(18):1861-1872. View Source
